(3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
説明
The compound "(3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is structurally characterized by its bridged bicyclic system, which imposes conformational rigidity, often enhancing binding affinity and selectivity in biological targets. Key structural elements include:
- Stereochemistry: The (1R,5S) configuration defines spatial orientation, influencing interactions with chiral biological receptors.
- 3-Methylsulfonyl substituent: A polar, electron-withdrawing group that enhances solubility and may modulate receptor binding.
- 3-Chlorophenyl ketone moiety: The aryl group contributes to lipophilicity and π-π stacking interactions, while the chlorine atom provides steric and electronic effects.
特性
IUPAC Name |
(3-chlorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-21(19,20)14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCRCKRIRIDOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry. Below is a systematic comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural Analogues and Substituent Variations
Key Comparative Insights
- Substituent Position and Bioactivity: Chlorophenyl vs. Trifluoromethylphenyl: The 3-chlorophenyl group in the target compound offers balanced lipophilicity (clogP ~2.8) compared to the more lipophilic 4-trifluoromethylphenyl analogue (clogP ~3.2). The latter may exhibit better membrane permeability but risks off-target binding . Sulfonyl vs. Amino Groups: Methylsulfonyl substituents (as in the target compound) enhance solubility (cLogS: -2.5) compared to phenylamino derivatives (cLogS: -3.8), which may explain the latter’s reduced antibacterial potency .
Stereochemical Impact :
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Profiles
However, its sulfonyl group may increase plasma protein binding, reducing free fraction .
Q & A
Q. What are the key considerations for synthesizing (3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone with high stereochemical purity?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Cyclization : Use high-pressure reactors (5–15 bar) to stabilize the bicyclo[3.2.1]octane framework, ensuring correct stereochemistry at the 1R and 5S positions .
- Sulfonylation : Introduce the methylsulfonyl group at position 3 using methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Coupling : Attach the 3-chlorophenyl group via Buchwald-Hartwig amination or nucleophilic substitution, depending on precursor reactivity (optimize Pd catalysts or base strength) .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product (>95% purity) .
Q. How is the stereochemistry of the bicyclo[3.2.1]octane core confirmed experimentally?
- Methodological Answer : Combine:
- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures at −20°C .
- NMR spectroscopy : Analyze coupling constants (e.g., ) between protons at positions 1R and 5S to confirm chair-like conformation .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor binding : Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement assays (IC determination) .
- Enzyme inhibition : Test for kinase or protease inhibition via fluorescence-based activity assays (e.g., ADP-Glo™ for kinases) .
- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while reducing off-target effects?
- Methodological Answer :
- Systematic substitutions : Replace the 3-chlorophenyl group with bioisosteres (e.g., 3-fluorophenyl, 3-trifluoromethyl) to assess electronic effects on binding .
- Bicyclo modifications : Introduce heteroatoms (e.g., oxygen at position 2) or methyl groups at position 8 to alter conformational flexibility .
- Metabolic stability : Incorporate deuterium at labile positions (e.g., methylsulfonyl CH) to prolong half-life in microsomal assays .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and brain penetration using LC-MS/MS in rodent models .
- Metabolite identification : Use HRMS and NMR to detect active or toxic metabolites in liver microsomes .
- Tissue distribution : Employ autoradiography with C-labeled compound to assess target engagement in organs .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking studies : Use Schrödinger Glide or AutoDock Vina to model binding poses in GPCRs or kinases (PDB: 6CM4, 4U5W) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with methylsulfonyl) .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
